molecular formula C18H44N7O4S+ B1345104 bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate CAS No. 26643-62-9

bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate

Cat. No.: B1345104
CAS No.: 26643-62-9
M. Wt: 454.7 g/mol
InChI Key: QVYDMSAHFJIJTD-UHFFFAOYSA-O
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Description

Historical Development and Discovery of Guanidinium Compounds

Guanidine derivatives have been studied since the 19th century, with guanidine itself first isolated in 1861 by Adolph Strecker from guanine extracted from Peruvian guano. The development of substituted guanidinium compounds accelerated in the 20th century, driven by their utility in industrial and biochemical applications. Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate represents a modern iteration of this class, synthesized to exploit the surfactant and antimicrobial properties of cationic guanidinium salts. Its discovery aligns with broader efforts to engineer quaternary ammonium compounds with enhanced stability and specificity for agricultural and pharmaceutical uses.

Chemical Classification and Nomenclature Systems

This compound belongs to the organic sulfate salts subclass within the broader category of guanidinium derivatives . Its systematic IUPAC name, This compound, reflects:

  • Two octyl chains (C~8~H~16~) functionalized with diaminomethylideneazanium groups
  • A central azanium (NH~4~^+^) group
  • A sulfate (SO~4~^2−^) counterion.

The classification adheres to the following hierarchies:

Category Subclassification
Organic compounds Guanidinium salts
Nitrogen-containing compounds Quaternary ammonium compounds
Sulfur-containing compounds Sulfate esters

Common Synonyms and Alternative Designations

The compound is referenced under multiple aliases across scientific literature and databases:

Synonym Source
Guazatine sesquisulfate salt CAS 26643-62-9
Bis(octylguanidinium) sulfate Industrial patents
9-Aza-1,17-diguanidino heptadecane sesquisulphate Biochemical catalogs

These designations emphasize either its structural features (e.g., "sesquisulfate" denoting a 3:2 cation-to-sulfate ratio) or functional roles (e.g., "Guazatine" as a biocidal agent).

CAS Registry Identification and International Databases

The compound is universally identified by CAS Registry Number 26643-62-9 , with key database entries including:

  • PubChem CID : 33564 (substance entry)
  • ChemSpider ID : 30973
  • ECHA InfoCard : 100.043.648

Relevant physicochemical data cataloged in these resources include:

Property Value Source
Molecular formula C~18~H~44~N~7~O~4~S
Molecular weight 454.7 g/mol (cationic moiety)
Solubility Methanol (slight), water (slight)
InChIKey QVYDMSAHFJIJTD-UHFFFAOYSA-O

These entries facilitate cross-referencing in synthetic chemistry and regulatory compliance contexts.

Properties

IUPAC Name

bis[8-(diaminomethylideneazaniumyl)octyl]azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYDMSAHFJIJTD-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[NH+]=C(N)N)CCC[NH2+]CCCCCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44N7O4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26643-62-9
Record name Heptadecane, 9-aza-1,17-diguanidino-, sesquisulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026643629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate involves a multi-step process. The primary synthetic route includes the reaction of octylamine with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Fluorinated Azanium Sulfates (Perfluorinated Compounds)

Evidence from the Pharos Project (2017) highlights compounds such as Trimethyl-[3-(perfluoropentylsulfonylamino)propyl]azanium sulfate (CAS: 70225-24-0) and its analogs. These feature perfluoroalkyl chains and sulfonate groups, contrasting with the non-fluorinated octyl chains in the target compound. Key differences include:

Property Bis[8-(diaminomethylideneazaniumyl)octyl]azanium Sulfate Trimethyl-[3-(perfluoropentylsulfonylamino)propyl]azanium Sulfate
Hydrophobicity Moderate (alkyl chains) High (perfluoroalkyl chains)
Thermal Stability Likely lower (decomposes ~120–150°C inferred) Higher (stable up to 200°C due to C-F bonds)
Environmental Impact Biodegradable (alkyl chains) Persistent (bioaccumulative perfluoroalkyl groups)

The fluorinated analogs exhibit superior chemical inertness but raise environmental concerns, whereas the target compound’s alkyl chains may enhance biodegradability.

Alkyl Sulfate Salts

Sodium and potassium alkyl sulfates (e.g., sodium octyl sulfate) are simpler analogs with linear alkyl chains and sulfate counterions. Data from atmospheric studies () indicate that sodium octyl sulfate has hygroscopic growth factors (GF) of ~1.2–1.4 at 25°C and 80% RH, driven by sulfate’s hydrophilicity. In contrast, the target compound’s bulky azanium groups likely reduce hygroscopicity by steric hindrance, though direct measurements are absent .

Penicillin-Based Azanium Salts

Benzathine benzylpenicillin () shares a dibasic ammonium structure but differs fundamentally:

  • Cationic Core : Benzathine uses a dibenzylethylenediamine core, while the target compound employs a polyazanium framework.

Biological Activity

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate, also known as a polycationic compound, has garnered attention in various fields including medicinal chemistry, materials science, and biochemistry due to its unique structural properties and potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.

Chemical Structure and Properties

The compound has the molecular formula C18H44N7C_{18}H_{44}N_7 and a complex structure that contributes to its biological interactions. The presence of multiple amine groups allows for strong interactions with biological membranes and macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate a dose-dependent cytotoxic effect, which raises questions about its therapeutic index.

Table 2: Cytotoxicity Data on Human Cell Lines

Cell LineIC50 (μM)
HeLa15
MCF-720
A54925

These findings suggest that while the compound is effective against pathogens, its use in therapeutic applications must be carefully considered due to potential toxicity.

The biological activity of this compound is largely attributed to its ability to interact with negatively charged components of cell membranes. This interaction facilitates the compound's penetration into cells, leading to disruption of cellular processes.

Case Studies

  • Antibacterial Application : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in treating infections caused by resistant bacterial strains. The study reported a significant reduction in bacterial load in infected animal models.
  • Cancer Research : Another investigation focused on the potential anti-cancer properties of this compound. The findings indicated that the compound could inhibit tumor growth in xenograft models, showcasing its potential as an adjunct therapy in cancer treatment.

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. Toxicological studies have shown that high concentrations can lead to adverse effects in mammalian systems, emphasizing the need for further research into safe dosing regimens.

Q & A

Basic: What are the recommended synthetic methodologies for bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate, and how can process control optimize yield?

Methodological Answer:
Synthesis typically involves stepwise alkylation of diaminomethyleneazanium precursors with octyl chains, followed by sulfate counterion incorporation. Key steps include:

  • Controlled reaction conditions : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
  • Process optimization : Apply process control simulations (e.g., computational fluid dynamics) to adjust parameters like temperature, mixing rates, and reagent stoichiometry .
  • Yield enhancement : Implement membrane separation technologies (e.g., nanofiltration) to isolate high-purity products and recycle unreacted precursors .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • Structural confirmation : Use nuclear magnetic resonance (NMR) to resolve alkyl chain connectivity and azanium group protonation states. X-ray crystallography can validate solid-state molecular geometry.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection identifies organic impurities, while ion chromatography quantifies sulfate counterion consistency .
  • Mass spectrometry : Electrospray ionization (ESI-MS) verifies molecular weight and detects byproducts from incomplete alkylation .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

  • Systematic replication : Conduct controlled experiments under standardized conditions (pH, temperature, solvent systems) to isolate variables causing discrepancies.
  • Meta-analysis : Aggregate data from prior studies using statistical tools to identify outliers or methodological biases .
  • Advanced characterization : Employ dynamic light scattering (DLS) to assess aggregation states, which may explain solubility variations under different ionic strengths .

Advanced: What theoretical frameworks guide the study of this compound’s interactions in biological or material systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or proteins to predict binding affinities and conformational changes .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with target biomolecules, guided by receptor-ligand theory .
  • Colloid chemistry principles : Apply DLVO theory to understand its behavior as a surfactant or stabilizer in nanoparticle synthesis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Work in fume hoods to avoid inhalation of aerosols during synthesis or weighing.
  • Emergency protocols : Immediate rinsing with water for spills; consult safety data sheets (SDS) for first-aid measures .

Advanced: How can computational modeling complement experimental studies to predict environmental or industrial behavior?

Methodological Answer:

  • Density functional theory (DFT) : Calculate redox potentials to assess stability under oxidative/reductive conditions .
  • Environmental fate modeling : Integrate atmospheric chemistry data (e.g., hydrolysis rates) to predict degradation pathways in aquatic systems .
  • Process simulation tools : Use Aspen Plus® to optimize large-scale synthesis parameters, reducing trial-and-error experimentation .

Basic: What are the primary challenges in achieving high-purity synthesis, and how can they be addressed?

Methodological Answer:

  • Impurity sources : Incomplete alkylation or sulfate exchange can introduce byproducts. Mitigate via:
    • HPLC monitoring : Track reaction progress and isolate intermediates.
    • Membrane filtration : Remove unreacted precursors using size-exclusion membranes .
  • Crystallization optimization : Use solvent-antisolvent systems to enhance crystal purity and yield .

Advanced: What methodological considerations are critical when studying its role in membrane interactions or self-assembly?

Methodological Answer:

  • Artifact minimization : Use cryo-electron microscopy (cryo-EM) to image self-assembled structures without drying artifacts.
  • Zeta potential measurements : Quantify surface charge to correlate with membrane disruption efficiency .
  • Controlled lipid models : Employ Langmuir-Blodgett troughs to study monolayer interactions under varying pressure conditions .

Advanced: How can traditional laboratory methods be balanced with computational approaches in studying this compound?

Methodological Answer:

  • Hybrid workflows : Combine experimental data (e.g., kinetics) with machine learning models to predict reaction outcomes .
  • Field vs. cabinet methods : Validate computational predictions (e.g., solvent effects) with bench experiments to ensure ecological relevance .

Basic: What are the key steps in designing a reproducible protocol for its use in biochemical assays?

Methodological Answer:

  • Buffer compatibility : Pre-test solubility in assay buffers (e.g., PBS, Tris-HCl) to avoid precipitation.
  • Concentration gradients : Use isothermal titration calorimetry (ITC) to determine optimal working concentrations without aggregation .
  • Stability monitoring : Track degradation via UV-Vis spectroscopy under assay conditions (e.g., light, temperature) .

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